molecular formula C20H18N2O5S B13378469 methyl 2-[4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

methyl 2-[4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

Cat. No.: B13378469
M. Wt: 398.4 g/mol
InChI Key: GNHYZIFVLQLHEK-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and an ester functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate typically involves the condensation of a primary amine with an aldehyde to form a Schiff base, followed by cyclization with a thiazolidinone derivative. The reaction is usually carried out in methanol and dichloromethane at room temperature, with sodium borohydride as a reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidinone ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, are of interest for developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is unique due to its combination of a thiazolidinone ring and a methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 2-[4-[(E)-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H18N2O5S/c1-25-15-9-5-14(6-10-15)21-20-22-19(24)17(28-20)11-13-3-7-16(8-4-13)27-12-18(23)26-2/h3-11H,12H2,1-2H3,(H,21,22,24)/b17-11+

InChI Key

GNHYZIFVLQLHEK-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)OC)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.